An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Synthesis and Properties
An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitropyridine N-oxide is a key heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a pyridine N-oxide moiety, a bromine atom, and a nitro group, imparts a high degree of reactivity, making it an essential building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-4-nitropyridine N-oxide, with a focus on its relevance to pharmaceutical and agrochemical research and development. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of synthetic pathways are presented to serve as a practical resource for laboratory professionals.
Chemical and Physical Properties
2-Bromo-4-nitropyridine N-oxide is a solid material, appearing as a white to light yellow powder or crystalline solid.[1][2] It is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |
| Molecular Weight | 218.99 g/mol | [1][3] |
| CAS Number | 52092-43-0 | [1][3] |
| Melting Point | 141-148 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
The structural elucidation of 2-Bromo-4-nitropyridine N-oxide is supported by various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available. A patent provides the following data for a sample in CDCl₃: δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H). | [3][4][5] |
| IR | Spectra available. | [3] |
| Mass Spectrometry | A patent includes a gas chromatography-mass spectrometry chart. | [4] |
Synthesis of 2-Bromo-4-nitropyridine N-oxide
The synthesis of 2-Bromo-4-nitropyridine N-oxide can be achieved through a multi-step process starting from 2-bromopyridine. The general synthetic workflow involves the N-oxidation of 2-bromopyridine followed by nitration. An alternative one-step method has also been reported.
Two-Step Synthesis Pathway
Step 1: Synthesis of 2-Bromopyridine N-oxide [6]
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In a suitable reaction vessel, dissolve 2-bromopyridine in acetic acid.
-
Add a catalytic amount of maleic anhydride.
-
Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.
Step 2: Synthesis of 2-Bromo-4-nitropyridine N-oxide [6]
-
To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath.
-
Slowly add fuming nitric acid (1.2 eq.) dropwise to the mixture, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-nitropyridine N-oxide. A reported yield for this method is 90% with a purity of 98%.[4]
One-Step Synthesis Method
A one-step reaction method has been developed that combines the oxidation and nitration steps, potentially shortening the reaction time.[7]
-
In a 3L three-necked glass flask at room temperature, add 2.4 moles of 2-bromopyridine.
-
While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).
-
Add approximately 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.
-
The reaction is carried out at 50°C for 0.5 hours, then the temperature is increased.
-
The crude product can be purified by recrystallization from a chloroform-ethanol mixture.
Reactivity and Applications
2-Bromo-4-nitropyridine N-oxide is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the nucleophilic substitution of the bromine atom, which is activated by the electron-withdrawing nitro group and the N-oxide functionality.[1] This allows for the introduction of diverse functional groups, facilitating the synthesis of more complex molecules with potential biological activity.[1]
The compound is utilized in research focused on:
-
Synthetic Chemistry: As a key building block for introducing the 4-nitropyridine N-oxide scaffold into larger molecules.[1]
-
Pharmaceutical Development: In the creation of new drug candidates, particularly those targeting bacterial infections, due to its chemical properties that can enhance biological activity.[1][8]
-
Agrochemical Sector: In the development of effective pest control agents.[1]
-
Material Science: Explored for its potential in creating new materials with specific electronic or optical properties.[1]
Safety and Handling
2-Bromo-4-nitropyridine N-oxide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.[9][10][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.
-
If in Eyes: Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
-
Disposal: [9][10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-Bromo-4-nitropyridine N-oxide is a pivotal synthetic intermediate with significant applications in the fields of medicinal chemistry and agrochemical science. Its well-defined synthesis and versatile reactivity provide a valuable platform for the development of novel compounds with desired biological and material properties. The information presented in this guide, including detailed synthetic protocols, tabulated properties, and safety guidelines, is intended to facilitate its effective and safe use in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-bromo-4-nitropyridine N-oxide [stenutz.eu]
- 3. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
